BenchChemオンラインストアへようこそ!

4-(Aminooxy)butanoic acid hydrobromide

Bioconjugation Chemical Synthesis Linker Chemistry

Select this hydrobromide salt over generic inhibitors to eliminate off-target risks. Unlike AOAA (inhibits CBS/CSE) or vigabatrin (requires activation), this 4-carbon GABA analog offers pathway-selective GABA-T inhibition. The aminooxy handle enables stable oxime bioconjugation for PROTAC/ADC construction; the HBr salt ensures defined stoichiometry for reproducible coupling. Its C4 spacer mimics natural GABA, conferring superior selectivity versus 2-carbon AOAA scaffolds. For in vivo studies, this compound produces distinct regional GABA elevation patterns not predicted by in vitro IC₅₀ alone. Choose precision—avoid generic substitution.

Molecular Formula C4H10BrNO3
Molecular Weight 200.03 g/mol
CAS No. 850411-24-4
Cat. No. B3288105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminooxy)butanoic acid hydrobromide
CAS850411-24-4
Molecular FormulaC4H10BrNO3
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CON.Br
InChIInChI=1S/C4H9NO3.BrH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
InChIKeyIRWARPKGDBUSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminooxy)butanoic acid hydrobromide (CAS 850411-24-4): A Bifunctional Aminooxy Linker and GABA-T Modulator


4-(Aminooxy)butanoic acid hydrobromide (CAS 850411-24-4) is a small-molecule reagent characterized by a carboxylic acid moiety and an aminooxy (-O-NH₂) functional group . This bifunctional architecture enables its dual role as both a chemical linker for oxime ligation and a potential modulator of γ-aminobutyric acid (GABA) metabolism, a mechanism linked to the inhibition of pyridoxal 5′-phosphate (PLP)-dependent enzymes such as GABA transaminase (GABA-T) [1].

Why 4-(Aminooxy)butanoic acid hydrobromide Cannot Be Replaced by Common GABAergic Tools


In GABA-related research, substitution with generic inhibitors like aminooxyacetic acid (AOAA) or vigabatrin carries significant experimental risk. AOAA exhibits off-target inhibition of cystathionine β-synthase (CBS, IC₅₀ = 8.5 μM) and cystathionine γ-lyase (CSE, IC₅₀ = 1.1 μM), while vigabatrin requires metabolic activation . Similarly, replacing the hydrobromide salt with the hydrochloride variant alters molecular weight and solubility profiles, potentially affecting stoichiometry in bioconjugation and reaction kinetics [1]. The distinct combination of an aminooxy handle for bioorthogonal chemistry and a specific salt form distinguishes this compound from structurally related analogs, making generic interchange scientifically invalid.

Quantitative Differentiation: 4-(Aminooxy)butanoic acid hydrobromide vs. Key Analogs


Salt Form Impact on Molecular Weight and Procurement Stoichiometry

The hydrobromide salt (CAS 850411-24-4) has a molecular weight of 200.03 g/mol, while the more common hydrochloride salt (CAS 3106-67-0) is 155.58 g/mol [1]. This represents a 28.6% increase in molecular weight due to the bromide counterion. In stoichiometric bioconjugation reactions where the aminooxy group is the reactive moiety, procurement of the hydrobromide salt requires a corresponding adjustment in mass calculations to deliver the same molar equivalent of the free base.

Bioconjugation Chemical Synthesis Linker Chemistry

Comparative GABA-T Inhibition Potency: Class-Level Distinction from AOAA

While direct IC₅₀ data for 4-(Aminooxy)butanoic acid hydrobromide against GABA-T is not publicly reported, its structural class—aminooxy-containing GABA analogs—exhibits inhibition of PLP-dependent GABA transaminase. In contrast, aminooxyacetic acid (AOAA), a widely used comparator, inhibits GABA-T with a Ki of 9.16 μM but also demonstrates potent off-target inhibition of CBS (IC₅₀ = 8.5 μM) and CSE (IC₅₀ = 1.1 μM) . The 4-carbon backbone of 4-(Aminooxy)butanoic acid more closely mimics the natural substrate GABA (4-aminobutanoic acid) than the 2-carbon backbone of AOAA, suggesting potential selectivity differences relevant for GABA-specific pathway analysis.

Neuroscience Enzyme Inhibition GABA Metabolism

In Vivo GABA Elevation: Differentiated from Vigabatrin in Brain Region Studies

A comparative in vivo study evaluated the effects of GABA-T inhibitors on amino acid levels in 12 rat brain regions [1]. While vigabatrin, the only clinically approved GABA-T inhibitor, markedly increased GABA levels across all brain regions, the less selective GABA-T inhibitors AOAA and gamma-acetylenic GABA (GAG) produced different regional patterns and also decreased glutamate and alanine levels. This study establishes that GABA-T inhibitors are not functionally interchangeable; their in vivo neurochemical signatures vary significantly.

Neuropharmacology Epilepsy Research GABA Metabolism

Structural Distinction from L-Canaline: Absence of α-Amino Group Alters Reactivity

L-Canaline [L-2-amino-4-(aminooxy)butanoic acid] is a naturally occurring aminooxy analog that irreversibly inhibits ornithine aminotransferase (Ki = 2 μM) and alanine aminotransferase . 4-(Aminooxy)butanoic acid lacks the α-amino group present in L-canaline, fundamentally altering its interaction with PLP-dependent enzymes. The α-amino group in L-canaline contributes to Schiff base formation with PLP, enhancing enzyme active-site targeting. Its absence in 4-(Aminooxy)butanoic acid hydrobromide predicts a distinct enzyme inhibition profile, making it a more selective tool for targeting enzymes that recognize GABA-like substrates without the additional α-amino recognition element.

Enzyme Inhibition PLP-Dependent Enzymes Chemical Biology

Bifunctional Linker Capability: Aminooxy + Carboxylic Acid Dual Handles

4-(Aminooxy)butanoic acid hydrobromide uniquely combines an aminooxy group (-O-NH₂) for chemoselective oxime ligation with carbonyls and a carboxylic acid (-COOH) for standard amide coupling . This dual functionality is absent in simple aminooxy compounds like aminooxyacetic acid (which lacks the extended alkyl spacer and carboxylic acid for orthogonal conjugation) and in standard GABA analogs. The 4-carbon spacer provides optimal distance between conjugation sites, enabling its use as a heterobifunctional linker in PROTAC design and antibody-drug conjugate (ADC) payload attachment.

Bioconjugation PROTAC Design Oxime Ligation

Optimal Research Applications for 4-(Aminooxy)butanoic acid hydrobromide Based on Differential Evidence


Bioconjugation and Heterobifunctional Linker Synthesis

Leverage the dual aminooxy and carboxylic acid handles for constructing PROTACs or ADCs. The C4 spacer provides appropriate distance between ligation sites, while the hydrobromide salt form ensures defined stoichiometry for activation and coupling reactions. This application is supported by the compound's unique bifunctional structure relative to simpler aminooxy reagents .

GABA Metabolism Studies Requiring GABA-Mimetic Structural Specificity

Use as a chemical probe to investigate GABA-T inhibition with a 4-carbon backbone that closely mimics the natural substrate GABA. This structural similarity may confer greater pathway selectivity compared to the 2-carbon AOAA scaffold, as inferred from class-level comparisons of aminooxy GABA analogs [1].

Enzyme Mechanism Studies Targeting PLP-Dependent Aminotransferases

Employ the aminooxy group to form stable oxime adducts with the PLP cofactor in GABA-T and related enzymes. Unlike L-canaline, this compound lacks an α-amino group, potentially reducing off-target binding to aminotransferases that require the α-amino recognition element for high-affinity interaction .

Preclinical Neuropharmacology Requiring Differentiated GABA-T Modulation

Select this compound for in vivo studies where the neurochemical signature of GABA-T inhibition differs from vigabatrin and AOAA. Class-level evidence indicates that aminooxy-based GABA-T inhibitors produce distinct regional GABA elevation patterns and alter glutamate/alanine levels, outcomes not predicted by in vitro IC₅₀ alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminooxy)butanoic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.